molecular formula C17H22N2O2S B8658522 Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate CAS No. 178979-89-0

Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate

Cat. No. B8658522
M. Wt: 318.4 g/mol
InChI Key: FXZJHAZJCMRJJN-UHFFFAOYSA-N
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Patent
US05910506

Procedure details

In 5 ml of methanol/diethyl ether (1/3 v/v %)saturated with hydrogen chloride was dissolved 60 mg (0.21 mmol)of 2-[1,2-dimethyl-5-(3,5-dimethylphenylthio)-1H-imidazol-4-yl]propiononitrile (43a), and the mixture was left at 4° C. for 23 hours. To the reaction mixture, 2 ml of methanol and 0.3 ml of water were added, and the mixture was stirred at room temperature for 4 hours. The reaction mixture was added to a saturated aqueous sodium hydrogen carbonate solution and extracted with methylene chloride. The organic layer was washed with water and dried over sodium sulfate. The solvent was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate)to obtain 57 mg of Compound I-96 as oil (yield 85%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[1,2-dimethyl-5-(3,5-dimethylphenylthio)-1H-imidazol-4-yl]propiononitrile
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[C:7]([S:8][C:9]2[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[CH:10]=2)=[C:6]([CH:17]([CH3:20])[C:18]#N)[N:5]=[C:4]1[CH3:21].C[OH:23].[C:24](=O)([O-])[OH:25].[Na+]>CO.C(OCC)C.O>[CH3:2][N:3]1[C:7]([S:8][C:9]2[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[CH:10]=2)=[C:6]([CH:17]([CH3:20])[C:18]([O:25][CH3:24])=[O:23])[N:5]=[C:4]1[CH3:21] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
2-[1,2-dimethyl-5-(3,5-dimethylphenylthio)-1H-imidazol-4-yl]propiononitrile
Quantity
60 mg
Type
reactant
Smiles
CN1C(=NC(=C1SC1=CC(=CC(=C1)C)C)C(C#N)C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
0.3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CO.C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (ethyl acetate)to

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
CN1C(=NC(=C1SC1=CC(=CC(=C1)C)C)C(C(=O)OC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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